SIK2 Selectivity Advantage: ARN-3236 vs. HG-9-91-01 – 22-Fold Differential in SIK1/SIK2 Inhibition Ratio
ARN-3236 and HG-9-91-01 exhibit fundamentally opposite selectivity profiles within the SIK kinase family. ARN-3236 demonstrates SIK2-preferring inhibition (IC50 <1 nM for SIK2; 21.63 nM for SIK1; 6.63 nM for SIK3), yielding a SIK1/SIK2 IC50 ratio of >21.6 . In contrast, HG-9-91-01 is SIK1-preferring (IC50 = 0.92 nM for SIK1; 6.6 nM for SIK2; 9.6 nM for SIK3), producing a SIK1/SIK2 IC50 ratio of approximately 0.14 . This represents a >150-fold inversion in the SIK1/SIK2 selectivity ratio between the two compounds. Additionally, ARN-3236 has been screened against a panel of >456 kinases and demonstrated high selectivity with only minimal off-target inhibition (LCK, NUAK2, SRPK1, VEGFR2 showing >80% inhibition only at 500 nM) [1].
| Evidence Dimension | SIK isoform selectivity profile (IC50 values in nM) |
|---|---|
| Target Compound Data | SIK2 <1 nM; SIK1 = 21.63 nM; SIK3 = 6.63 nM |
| Comparator Or Baseline | HG-9-91-01: SIK1 = 0.92 nM; SIK2 = 6.6 nM; SIK3 = 9.6 nM |
| Quantified Difference | ARN-3236 is SIK2-selective (SIK1/SIK2 ratio >21.6); HG-9-91-01 is SIK1-preferring (SIK1/SIK2 ratio = 0.14). ARN-3236 shows 6.6-fold greater SIK2 potency than HG-9-91-01. |
| Conditions | In vitro biochemical kinase inhibition assays (ATP-competitive) |
Why This Matters
Researchers investigating SIK2-specific biology (centrosome regulation, mitotic progression, CRTC2/CREB signaling) require SIK2-selective inhibition to avoid confounding SIK1-mediated effects; ARN-3236 provides the necessary selectivity whereas HG-9-91-01 introduces substantial SIK1 inhibition at SIK2-effective concentrations.
- [1] IUPHAR/BPS Guide to Pharmacology. ARN-3236 ligand page. Ligand ID: 9581. Accessed 2026. View Source
